molecular formula C20H22N4O4 B6544692 N-(2,4-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946298-61-9

N-(2,4-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544692
CAS No.: 946298-61-9
M. Wt: 382.4 g/mol
InChI Key: ZQOPSMRZCBFHSH-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide features a pyrido[2,3-d]pyrimidine core substituted with methoxy and dimethyl groups at positions 5 and 1/6, respectively.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-11-6-7-14(12(2)8-11)22-15(25)10-24-19(26)16-17(28-5)13(3)9-21-18(16)23(4)20(24)27/h6-9H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPSMRZCBFHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key structural differences among analogues include:

  • Halogenated aryl groups (e.g., Cl in ; F in ) increase lipophilicity and metabolic stability. Sulfur-containing moieties (e.g., thioether in ) may influence redox activity or enzyme inhibition.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Description Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups References
Target Compound (Hypothetical) ~428.45* N/A Pyrido-pyrimidine dione, methoxy, dimethylphenyl
N-(Pyrido-Thieno-Pyrimidinyl)Acetamide () 369.44 143–145 Acetamide, methyl, thieno-pyrimidine
2-(Dihydropyrimidinyl)Thioacetamide () 344.21 ([M+H]+) 230 Dichlorophenyl, thioether, dihydropyrimidine
Thieno-Pyrimidine Derivative () 392.0 ([M+H]+) 160–161 Methoxyphenyl, thieno-pyrimidine
Dioxothiazolidinyl Acetamide () 430.2 ([M+H]+) N/A Dioxothiazolidinyl, nitro, methoxyphenoxy
Fluorinated Chromen-Pyrimidine () 571.20 302–304 Fluoro, chromen, pyrazolo-pyrimidine
Dimethylpyrimidinylsulfanyl Acetamide () 283.33 N/A Sulfur bridge, dimethylpyrimidine

*Calculated based on molecular formula.

Key Observations:
  • Melting Points : Higher melting points (e.g., 302–304°C in ) correlate with rigid fluorinated aromatic systems and crystallinity. The target compound’s dioxo groups may similarly enhance intermolecular hydrogen bonding, suggesting a high melting point.
  • Spectral Properties :
    • IR spectra () show characteristic C=O stretches (~1,690–1,730 cm⁻¹) for acetamide and pyrimidine dione groups.
    • NMR data () reveal deshielding effects from electron-withdrawing substituents (e.g., Cl in shifts aromatic protons downfield).

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